![molecular formula C18H20N4O6S2 B2468007 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203272-73-4](/img/structure/B2468007.png)
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O6S2 and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vitro studies have evaluated its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . Notably, compounds like 11b, 11k, 12b, and 12d demonstrated selective inhibition of COX-2 isozyme. Among these, compound 11b exhibited the most potent COX-2 inhibitory activity (IC50 = 0.10 μM) with a selectivity index (SI) of 134. Additionally, these compounds displayed good anti-inflammatory activity.
Ulcerogenic Liability
The safety profile of this compound was assessed in terms of ulcerogenic liability. Compound 11b was found to be the safest, with a low Ulcer Index (UI) of 0.83 . This suggests that it may have reduced gastrointestinal side effects compared to other compounds.
Antimicrobial Activity
While not explicitly mentioned for this specific compound, related derivatives containing the 4-(methylsulfonyl)phenyl pharmacophore have been evaluated for antimicrobial activity. For instance, arylhydrazone derivatives exhibited moderate to good levels of antimicrobial activity .
Hybrid Antibacterial Agents
In a broader context, hybrid molecules combining thiazole and sulfonamide groups have shown antibacterial activity. Although not directly related to this compound, it highlights the potential of such structural motifs .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target bacterial cells , and some are involved in the treatment of solid cancers
Mode of Action
It has been suggested that similar compounds exhibit antibacterial activity by interacting with bacterial cells . These compounds are often used in conjunction with cell-penetrating peptides, which may enhance their effectiveness .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cells, suggesting that they may interfere with bacterial growth and reproduction .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may kill or inhibit the growth of bacteria .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of cell-penetrating peptides may enhance the compound’s antibacterial activity . Other factors, such as pH, temperature, and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-30(25,26)22-6-4-21(5-7-22)16(23)9-13-10-29-18(19-13)20-17(24)12-2-3-14-15(8-12)28-11-27-14/h2-3,8,10H,4-7,9,11H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCGYJZIBKHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.